

Methyl Cedryl Ketone CAS number and chemical structure

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Compound of Interest

Compound Name: Methyl Cedryl Ketone

Cat. No.: B15599395

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An In-depth Technical Guide to Methyl Cedryl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Cedryl Ketone (MCK), a synthetic ketone, is a prominent sesquiterpenoid extensively utilized in the fragrance industry for its characteristic woody and amber aroma. While its primary application lies in perfumery, its complex chemical structure and potential for chemical modification warrant a closer examination for researchers and scientists in various fields, including synthetic chemistry and potentially, exploratory life sciences. This document provides a comprehensive overview of **Methyl Cedryl Ketone**, focusing on its chemical identity, physicochemical properties, synthesis, and safety data, presented in a format amenable to a scientific audience.

Chemical Identity and Structure

Methyl Cedryl Ketone is commonly identified by its CAS number 32388-55-9.^{[1][2][3][4][5]} It is also known by several synonyms, including Acetyl Cedrene and the trade name Vertofix.^[1] The molecule possesses a rigid tricyclic backbone derived from cedrene, which contributes to its stability and low volatility.^[1]

Chemical Structure:

- IUPAC Name: 1-((1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0^{1,5}]undec-8-en-9-yl)ethanone[1]
- Chemical Formula: C₁₇H₂₆O[2][4][5][6]

The chemical structure of **Methyl Cedryl Ketone** is characterized by a complex, fused ring system with a ketone functional group. This structure is the basis for its unique olfactory properties and its chemical reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **Methyl Cedryl Ketone** is presented in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.

Table 1: Physicochemical Properties of **Methyl Cedryl Ketone**

Property	Value	Reference(s)
CAS Number	32388-55-9	[1][2][3][4][5]
Molecular Weight	246.39 g/mol	[5]
Appearance	Pale yellow to pale brown liquid	[1][2]
Odor	Woody, amber, dry	[1][2]
Boiling Point	272 °C (lit.)	[5]
Density	0.997 g/mL at 25 °C (lit.)	[5]
Refractive Index	n _{20/D} 1.516 (lit.)	
Flash Point	> 100 °C	
Solubility	Insoluble in water	

Spectroscopic Data:

- FTIR: An FTIR spectrum is available for **Methyl Cedryl Ketone**, which can be used for its identification and to confirm the presence of key functional groups, such as the carbonyl group of the ketone.
- Mass Spectrometry: A GC-MS spectrum is available for **Methyl Cedryl Ketone** in the PubChem database (CID 71311382).^[1] Analysis of the fragmentation pattern can aid in structural elucidation and identification in complex mixtures.

Synthesis of Methyl Cedryl Ketone: Experimental Protocol

Methyl Cedryl Ketone can be synthesized via the acylation of cedrene. The following protocol is adapted from a patented method describing the use of a solid super-strong acid catalyst, which offers a more environmentally friendly alternative to traditional acid catalysts.

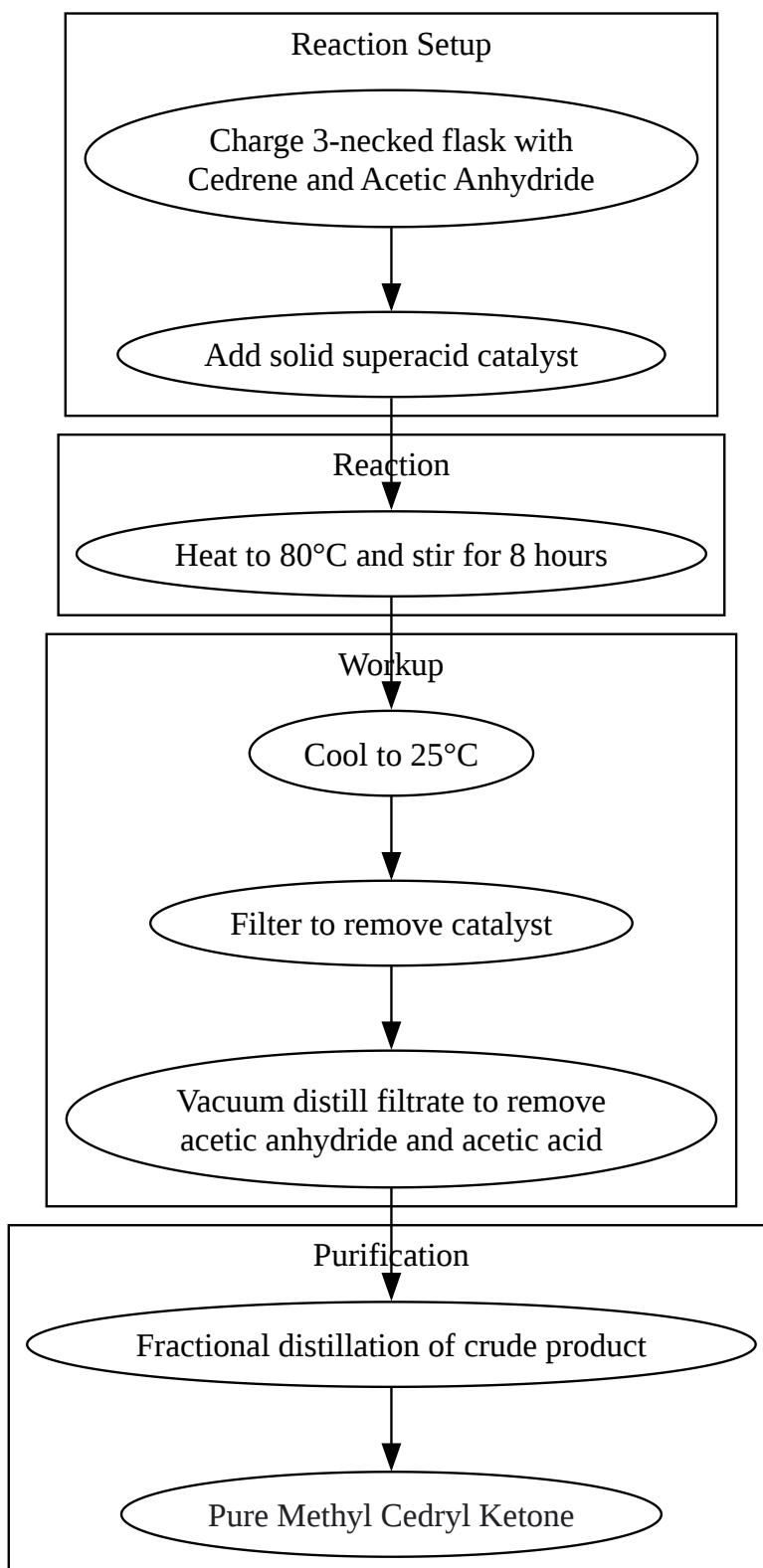
Objective: To synthesize **Methyl Cedryl Ketone** from cedrene and acetic anhydride using a solid superacid catalyst.

Materials:

- Cedrene (starting material)
- Acetic anhydride (acylating agent)
- Solid superacid catalyst (e.g., sulfated zirconia-silica)
- Three-necked flask
- Stirrer
- Heating mantle with temperature control
- Condenser
- Filtration apparatus
- Vacuum distillation apparatus

Procedure:

- In a 1000 mL three-necked flask equipped with a stirrer, heating mantle, and condenser, add 408g (2 mol) of cedrene and 215g (2.11 mol) of acetic anhydride.
- While stirring, add 20g of the solid superacid catalyst ($\text{S}_2\text{O}_8^{2-}/\text{ZrO}_2\text{-SiO}_2$ type).
- Heat the reaction mixture to 80 °C and maintain this temperature for 8 hours with continuous stirring.
- After 8 hours, cool the reaction mixture to 25 °C.
- Separate the solid superacid catalyst by filtration. The catalyst can be recovered and potentially reused.
- The filtrate, containing the crude product, unreacted starting materials, and acetic acid byproduct, is then subjected to vacuum distillation.
- The remaining acetic anhydride and the generated acetic acid are removed under reduced pressure.
- The crude **Methyl Cedryl Ketone** is then purified by fractional distillation to yield the final product.



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